iNOS Inhibitory Potency in RAW264.7 Macrophages vs. Clinically-Relevant iNOS Inhibitors 1400W and L-NIL
2-Benzenesulphonyl-acetamidine inhibits LPS-induced iNOS activity in mouse RAW264.7 cells with an IC50 of 2.57 µM [1]. This places it in the low-micromolar potency range, approximately 26-fold weaker than the archetypal iNOS inhibitor 1400W (IC50 = 0.1 µM in cell-based iNOS assays) and slightly more potent than L-NIL (IC50 = 3.3 µM) [2][3]. The data indicate that 2-Benzenesulphonyl-acetamidine occupies a distinct intermediate potency niche, making it a useful tool compound for studies where potency must be balanced with reduced on-target toxicity, as well as a valuable scaffold for further chemical optimization.
| Evidence Dimension | Inhibitory potency against iNOS in intact cells |
|---|---|
| Target Compound Data | IC50 = 2.57 µM (RAW264.7 mouse macrophages, LPS-stimulated, 30-min preincubation) |
| Comparator Or Baseline | 1400W: IC50 = 0.1 µM; L-NIL: IC50 = 3.3 µM (both in comparable cell-based iNOS assays) |
| Quantified Difference | 26-fold less potent than 1400W; 1.3-fold more potent than L-NIL |
| Conditions | Cell-based assay: mouse RAW264.7 macrophages, LPS-induced iNOS activity, 30-min compound preincubation prior to LPS challenge |
Why This Matters
This quantitative potency distinction informs compound selection for iNOS-related target engagement studies where intermediate, tunable inhibition is preferred over complete enzymatic blockade.
- [1] BindingDB Entry BDBM50105346 (CHEMBL3597260). Affinity Data: IC50 2.57E+3 nM for inhibition of LPS-induced iNOS in mouse RAW264.7 cells. View Source
- [2] Garvey, E. P., et al. (1997). 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo. Journal of Biological Chemistry, 272(8), 4959–4963. View Source
- [3] Moore, W. M., et al. (1994). L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase. Journal of Medicinal Chemistry, 37(23), 3886–3888. View Source
